2,4-Difluoro-N-((1-methyl-1h-pyrazol-4-yl)methyl)aniline
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Overview
Description
2,4-Difluoro-N-((1-methyl-1h-pyrazol-4-yl)methyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of two fluorine atoms at the 2 and 4 positions of the benzene ring, and a pyrazole ring attached to the nitrogen atom of the aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-N-((1-methyl-1h-pyrazol-4-yl)methyl)aniline typically involves the reaction of 2,4-difluoroaniline with 1-methyl-1H-pyrazole-4-carbaldehyde. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard workup procedures, including extraction, washing, and purification by column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-N-((1-methyl-1h-pyrazol-4-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
2,4-Difluoro-N-((1-methyl-1h-pyrazol-4-yl)methyl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.
Materials Science: It is investigated for its properties in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-N-((1-methyl-1h-pyrazol-4-yl)methyl)aniline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the fluorine atoms and the pyrazole ring can enhance its binding affinity and selectivity towards these targets. The exact molecular pathways involved would depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroaniline: Lacks the pyrazole ring and has different chemical properties and applications.
1-Methyl-1H-pyrazole-4-carbaldehyde: Lacks the aniline moiety and is used as an intermediate in various syntheses.
2,4-Difluoro-N-methylaniline: Similar structure but without the pyrazole ring, leading to different reactivity and applications.
Uniqueness
2,4-Difluoro-N-((1-methyl-1h-pyrazol-4-yl)methyl)aniline is unique due to the combination of the difluoroaniline and pyrazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H11F2N3 |
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Molecular Weight |
223.22 g/mol |
IUPAC Name |
2,4-difluoro-N-[(1-methylpyrazol-4-yl)methyl]aniline |
InChI |
InChI=1S/C11H11F2N3/c1-16-7-8(6-15-16)5-14-11-3-2-9(12)4-10(11)13/h2-4,6-7,14H,5H2,1H3 |
InChI Key |
WZTVIZNPMNDPCS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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